molecular formula C16H14ClFN2O3 B3506186 N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide

Cat. No. B3506186
M. Wt: 336.74 g/mol
InChI Key: MVZXEPPSVQVLBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a critical role in regulating the movement of salt and water across epithelial surfaces. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disease that affects the lungs, pancreas, and other organs. CFTRinh-172 has been widely used as a research tool to study CFTR function and as a potential therapeutic agent for cystic fibrosis.

Mechanism of Action

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide binds to a specific site on the CFTR protein and blocks the movement of chloride ions through the channel. This results in a decrease in salt and water transport across epithelial surfaces. The exact mechanism by which N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide inhibits CFTR function is not fully understood, but it is thought to involve a conformational change in the protein that prevents chloride ion movement.
Biochemical and physiological effects:
N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to inhibit CFTR function in a dose-dependent manner. It has also been shown to have minimal effects on other ion channels and transporters, indicating a high degree of specificity for CFTR. In animal studies, N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to reduce airway surface liquid volume and mucus viscosity, suggesting a potential therapeutic role in cystic fibrosis.

Advantages and Limitations for Lab Experiments

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has several advantages as a research tool, including its high specificity for CFTR, its ability to inhibit CFTR function in a dose-dependent manner, and its wide availability. However, there are also limitations to its use, including potential off-target effects and the need for careful interpretation of results due to the complex regulation of CFTR function.

Future Directions

There are several potential future directions for research on N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide. One area of interest is the development of more potent and selective CFTR inhibitors for use as therapeutics in cystic fibrosis. Another area of interest is the use of N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide in combination with other drugs to enhance its efficacy. Finally, there is ongoing research into the underlying mechanisms of CFTR inhibition by N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, which could lead to a better understanding of CFTR function and potential new therapeutic targets.

Scientific Research Applications

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been used extensively in scientific research to study the function of the CFTR protein. It has been shown to inhibit CFTR function in various epithelial cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has also been used to study the role of CFTR in other physiological processes, such as sweat gland function and bicarbonate secretion in the pancreas.

properties

IUPAC Name

N-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3/c1-23-14-7-6-10(8-12(14)17)20-15(21)9-19-16(22)11-4-2-3-5-13(11)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXEPPSVQVLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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